S-Isopropyl chlorothioformate

solvolysis reaction mechanism structure-activity relationship

S-Isopropyl chlorothioformate (CAS 13889-93-5) is an organosulfur acid chloride belonging to the chlorothioformate ester class, characterized by the molecular formula C4H7ClOS and a molecular weight of 138.62 g/mol. The compound features a thioester functional group (RSCOCl) wherein the carbonyl oxygen of a conventional chloroformate is replaced by sulfur.

Molecular Formula C4H7ClOS
Molecular Weight 138.62 g/mol
CAS No. 13889-93-5
Cat. No. B077269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Isopropyl chlorothioformate
CAS13889-93-5
Molecular FormulaC4H7ClOS
Molecular Weight138.62 g/mol
Structural Identifiers
SMILESCC(C)SC(=O)Cl
InChIInChI=1S/C4H7ClOS/c1-3(2)7-4(5)6/h3H,1-2H3
InChIKeyRQBXSTFDPJDJDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Isopropyl Chlorothioformate (CAS 13889-93-5) — Chemical Identity and Core Reactivity Profile


S-Isopropyl chlorothioformate (CAS 13889-93-5) is an organosulfur acid chloride belonging to the chlorothioformate ester class, characterized by the molecular formula C4H7ClOS and a molecular weight of 138.62 g/mol . The compound features a thioester functional group (RSCOCl) wherein the carbonyl oxygen of a conventional chloroformate is replaced by sulfur [1]. This structural substitution fundamentally alters the electrophilic character and solvolytic behavior of the molecule compared to its oxygen analog isopropyl chloroformate, making it a mechanistically informative reagent in nucleophilic substitution studies [1].

S-Isopropyl Chlorothioformate — Why In-Class Chlorothioformates Cannot Be Interchanged


Chlorothioformate esters exhibit marked differences in solvolytic reactivity, mechanism, and physical properties as a function of the alkyl substituent [1]. While S-methyl chlorothioformate (MeSCOCl) solvolyzes predominantly via an addition-elimination (A-E) pathway across most solvent systems, S-isopropyl chlorothioformate favors a stepwise SN1 ionization mechanism with discernible rear-side nucleophilic solvation of the resonance-stabilized acylium ion in nearly all solvents except 100% ethanol [1][2]. Furthermore, the replacement of oxygen by sulfur in the chlorothioformate framework shifts the mechanistic balance relative to oxygen analogs — isopropyl chloroformate exhibits dual reaction channels (A-E favored in nucleophilic solvents; ionization favored in highly ionizing solvents), whereas its sulfur counterpart displays a more unified SN1-dominant profile [1]. These mechanistic divergences preclude generic substitution across chlorothioformate congeners and across oxygen/sulfur analogs in kinetic investigations, synthetic applications requiring predictable solvolytic outcomes, or comparative mechanistic studies.

S-Isopropyl Chlorothioformate — Comparator-Based Quantitative Differentiation Evidence


Mechanistic Divergence from S-Methyl Chlorothioformate — SN1-Dominant Pathway in S-Isopropyl vs. Addition-Elimination Dominance in Methyl Analog

Extended Grunwald-Winstein equation analysis reveals that S-isopropyl chlorothioformate exhibits an l value (sensitivity to solvent nucleophilicity) of 0.38 and an m value (sensitivity to solvent ionizing power) of 0.72, consistent with a stepwise SN1 mechanism involving rear-side nucleophilic solvation of a developing acylium ion in all solvents except 100% ethanol [1]. In contrast, S-methyl chlorothioformate solvolyzes predominantly by an addition-elimination pathway across the range of solvents studied [1][2]. This mechanistic distinction is quantitative and solvent-system dependent.

solvolysis reaction mechanism structure-activity relationship

Sulfur-for-Oxygen Substitution — Mechanistic Unification vs. Dual-Channel Behavior of Isopropyl Chloroformate

Isopropyl chlorothioformate exhibits a unified solvolytic mechanism (dominant SN1 in all solvents except 100% EtOH) [1], whereas its oxygen analog, isopropyl chloroformate, operates through dual reaction channels — an addition-elimination pathway favored in more nucleophilic solvents and a unimolecular fragmentation-ionization mechanism favored in highly ionizing solvents [1][2]. This difference reflects the enhanced carbocation-stabilizing capacity of sulfur relative to oxygen.

chalcogen substitution mechanistic analysis linear free energy relationship

Physical Property Differentiation — Boiling Point and Flash Point Compared to Methyl, Ethyl, and Phenyl Congeners

S-Isopropyl chlorothioformate exhibits a boiling point of 44-44°C at 20 mmHg, a density of 1.116 g/mL at 25°C, a refractive index of n20/D 1.4738, and a flash point of 40°C . These values place the compound in an intermediate volatility and flammability category among chlorothioformate esters. The flash point of 40°C (104°F) classifies it as a flammable liquid (Category 3) and imposes specific storage (2-8°C) and handling requirements .

physical chemistry handling safety storage conditions

Grunwald-Winstein l/m Ratio — Distinct Solvent Sensitivity Profile Among Chlorothioformate Esters

Application of the extended Grunwald-Winstein equation to S-isopropyl chlorothioformate solvolysis yields sensitivity values of l = 0.38 (nucleophilicity dependence) and m = 0.72 (ionizing power dependence) [1]. The l/m ratio of approximately 0.53 characterizes the compound's position along the mechanistic continuum between pure SN1 and pure addition-elimination pathways. This ratio differs from those of other chlorothioformate esters and related chloroformates.

linear free energy relationship solvent effects nucleophilic solvation

Conformational Profile — Syn Conformer Preference in Gas Phase

Low-resolution microwave spectroscopic studies of S-isopropyl chlorothioformate reveal strong a-type band series consistent with either syn-syn (τ1(OCSC) = 0°, τ2(CSCH) = 0°) or syn-gauche (τ1(OCSC) = 0°, τ2(CSCH) ≈ 60°) conformers in the gas phase [1]. This conformational preference differs from that observed in S-isopropyl trifluorothioacetate and S-isopropyl cyanothioformate, where the spectra indicate different conformer distributions.

conformational analysis microwave spectroscopy molecular geometry

S-Isopropyl Chlorothioformate — Evidence-Supported Research and Procurement Scenarios


Comparative Mechanistic Studies of SN1 vs. Addition-Elimination Pathways in Chlorothioformate Solvolysis

S-Isopropyl chlorothioformate serves as a mechanistically well-characterized substrate for investigating SN1-dominant solvolysis with rear-side nucleophilic solvation [1]. Its Grunwald-Winstein parameters (l = 0.38; m = 0.72) and solvent-dependent pathway uniformity (dominant SN1 in all solvents except 100% EtOH) provide a benchmark for evaluating how steric bulk at the α-carbon influences the balance between unimolecular and bimolecular solvolytic pathways relative to S-methyl chlorothioformate (addition-elimination dominant) and S-ethyl chlorothioformate (mixed mechanism) [1]. This compound is therefore appropriate for research programs requiring systematic mapping of structure-mechanism relationships across the chlorothioformate series.

Sulfur-for-Oxygen Chalcogen Substitution Studies in Linear Free Energy Relationship Analysis

The marked mechanistic divergence between S-isopropyl chlorothioformate (unified SN1-dominant pathway) and isopropyl chloroformate (solvent-dependent dual-channel behavior) makes this compound pair ideal for investigating the electronic and steric consequences of oxygen-to-sulfur substitution at the carbonyl position [1]. The quantitative l and m sensitivity parameters for both compounds, derived from extended Grunwald-Winstein analyses across identical solvent systems, enable rigorous LFER-based comparison of chalcogen effects on carbocation stabilization and nucleophilic solvation [1]. Researchers investigating fundamental questions of heteroatom substitution in acyl transfer reactions should prioritize S-isopropyl chlorothioformate over other chlorothioformate esters lacking well-characterized oxygen-analog comparator data.

Thioester and Thiocarbamate Synthesis Requiring Isopropyl Substituent Steric Profile

S-Isopropyl chlorothioformate reacts with alcohols and amines to form the corresponding thioesters and thiocarbamates, respectively [1]. The isopropyl group provides intermediate steric bulk relative to methyl, ethyl, and phenyl analogs. When steric modulation of the thiocarbonyl electrophilicity is desired — for example, to tune reaction rates with sterically hindered nucleophiles or to control product stability — the isopropyl substituent offers a distinct steric profile. Physical property data (bp 44-44°C/20 mmHg, flash point 40°C) also inform practical synthetic workflows, as the compound's volatility and flammability differ from those of lower and higher alkyl congeners, affecting solvent removal, workup, and safety protocols .

Gas-Phase Conformational and Microwave Spectroscopic Studies

Low-resolution microwave spectroscopy has established that S-isopropyl chlorothioformate exhibits a-type band series compatible with syn or syn-gauche conformers in the gas phase [1]. This conformational fingerprint distinguishes it from other S-isopropyl thioesters (e.g., trifluorothioacetate, cyanothioformate), which display different microwave spectral patterns [1]. Research programs involving gas-phase molecular beam experiments, rotational spectroscopy, or computational conformational analysis of thioesters may select S-isopropyl chlorothioformate specifically for its distinct gas-phase structural behavior and the availability of comparative spectroscopic data across the S-isopropyl thioester series.

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